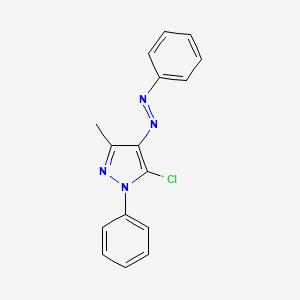

Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 3rd position, a phenyl group at the 1st position, and a phenylazo group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with a Vilsmeier reagent to introduce the chloro and formyl groups . The reaction conditions typically involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azo group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar in structure but lacks the phenylazo group.

3-methyl-1-phenyl-1H-pyrazole-5(4H)-one: Lacks both the chloro and phenylazo groups.

Uniqueness

The presence of both the chloro and phenylazo groups in 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole makes it unique compared to other pyrazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole and its derivatives?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by diazotization and coupling reactions. Key steps include:

- Cyclization : Formation of the pyrazole core using ethyl acetoacetate and phenylhydrazine under acidic conditions (e.g., acetic acid) .

- Diazotization : Introduction of the azo group using nitrous acid (HNO₂) and coupling with substituted aromatic amines .

- Characterization : Elemental analysis, IR, NMR, and mass spectrometry are standard for verifying purity and structure .

- Data Table :

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of ethyl acetate/ethanol solutions to obtain diffraction-quality crystals .

- Refinement : Software like SHELXL refines bond lengths, angles, and torsion angles. Dihedral angles between aromatic rings (e.g., 72.06° in ) reveal steric effects .

Advanced Research Questions

Q. How can synthesis be optimized for high-yield, regioselective azo-group incorporation?

- Methodological Answer :

- Sonication : Reduces reaction time (2–20 min) and improves yields (65–80%) by enhancing reagent mixing .

- Catalysis : Use of NaOAc in diazotization minimizes side reactions (e.g., over-nitrosation) .

- Regioselectivity : Electron-withdrawing substituents (e.g., Cl, CF₃) direct azo coupling to para positions .

Q. What biological activities are associated with structural modifications of this pyrazole core?

- Methodological Answer :

- Anticonvulsant Activity : Derivatives with 2/4-substituted hydrazides showed efficacy in maximal electroshock (MES) tests (ED₅₀ = 30–50 mg/kg) .

- Antimicrobial Screening : Fluorine/chlorine substitutions enhance activity against S. aureus (MIC = 8–16 µg/mL) via increased membrane permeability .

- SAR Insights : The 4-phenylazo group is critical for π-π stacking with target proteins (e.g., fungal CYP51) .

- Data Table :

| Derivative | Substituent | Bioassay Model | Activity Metric |

|---|---|---|---|

| Hydrazide | 4-Fluorophenyl | MES-induced seizures | ED₅₀ = 35 mg/kg |

| Trifluoromethyl | Candida albicans | MIC = 12.5 µg/mL |

Q. How do computational methods enhance understanding of this compound’s reactivity and bioactivity?

- Methodological Answer :

- DFT Studies : Optimize ground-state geometries (B3LYP/6-31G**) and predict vibrational frequencies matching experimental IR .

- Molecular Docking : Identify binding modes with targets (e.g., anticonvulsant activity via GABA_A receptor interaction; docking score = −9.2 kcal/mol) .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer :

Properties

CAS No. |

76492-71-2 |

|---|---|

Molecular Formula |

C16H13ClN4 |

Molecular Weight |

296.75 g/mol |

IUPAC Name |

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-phenyldiazene |

InChI |

InChI=1S/C16H13ClN4/c1-12-15(19-18-13-8-4-2-5-9-13)16(17)21(20-12)14-10-6-3-7-11-14/h2-11H,1H3 |

InChI Key |

ABWUGKKYCJKJKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1N=NC2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.